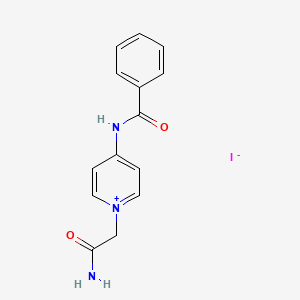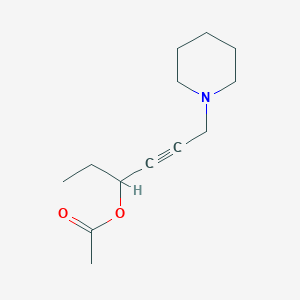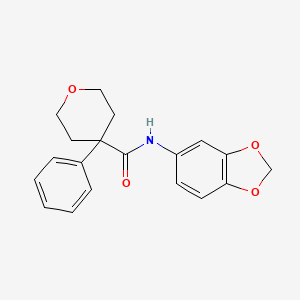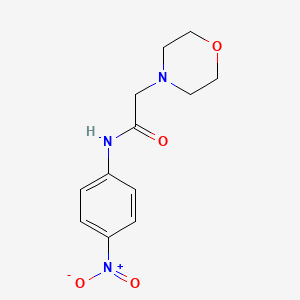
2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide
説明
2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide, also known as MNA, is a chemical compound that has been widely used in scientific research. MNA is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying various biological processes.
作用機序
The mechanism of action of 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide is not fully understood, but it is believed to act as a competitive inhibitor of its target proteins. 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide is thought to bind to the active site of its target proteins and prevent their normal function. This inhibition can lead to various physiological effects, depending on the target protein.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide has been shown to have various biochemical and physiological effects, depending on the target protein. For example, inhibition of the TRPM7 ion channel by 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide can lead to a decrease in cell proliferation and an increase in apoptosis. Inhibition of the GABA-A receptor can lead to an increase in anxiety and insomnia. Inhibition of PARP can lead to an increase in DNA damage and cell death.
実験室実験の利点と制限
2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide has several advantages as a tool for scientific research. It is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying intracellular processes. Additionally, 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide has been well-studied and has a well-established synthesis method. However, there are also limitations to using 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide in lab experiments. 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide has a relatively short half-life, which can make it difficult to study long-term effects. Additionally, 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide can have off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for the use of 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide in scientific research. One direction is the development of more potent and selective inhibitors of its target proteins. Another direction is the use of 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide in drug discovery, as its ability to inhibit various target proteins makes it a promising tool for identifying new drug targets. Additionally, 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide could be used in the development of new therapies for various diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide is a small molecule that has been widely used in scientific research. Its ability to penetrate cell membranes and inhibit various target proteins has made it a valuable tool for studying various biological processes. While there are limitations to using 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide in lab experiments, its well-established synthesis method and wide range of applications make it a promising tool for future scientific research.
科学的研究の応用
2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide has been used in various scientific research applications, including the study of ion channels, receptors, and enzymes. 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide is a potent inhibitor of the TRPM7 ion channel, which is involved in various physiological processes such as cell proliferation, differentiation, and apoptosis. 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide has also been used as a tool to study the function of the GABA-A receptor, which is a target for many drugs used to treat anxiety and insomnia. Additionally, 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death.
特性
IUPAC Name |
2-morpholin-4-yl-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c16-12(9-14-5-7-19-8-6-14)13-10-1-3-11(4-2-10)15(17)18/h1-4H,5-9H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAALILYXVYVIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328820 | |
| Record name | 2-morpholin-4-yl-N-(4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642289 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Morpholin-4-yl-N-(4-nitro-phenyl)-acetamide | |
CAS RN |
262368-13-8 | |
| Record name | 2-morpholin-4-yl-N-(4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

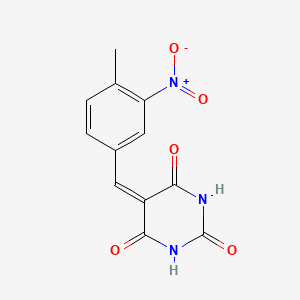
![N~1~-(4-bromophenyl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4886287.png)

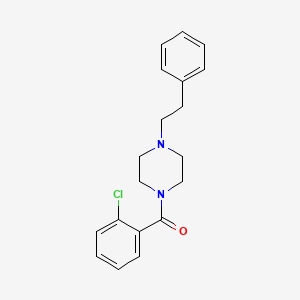
![7-fluoro-N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4886312.png)

![methyl 4-[({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate](/img/structure/B4886331.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4886348.png)
![N-cyclopropyl-3-{[(4-fluorophenyl)acetyl]amino}benzamide](/img/structure/B4886352.png)
![2-iodo-6-methoxy-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]phenol](/img/structure/B4886355.png)
![3-iodo-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4886357.png)
